1-(2-(2-Ethoxyphenoxy)ethyl)piperidine

Physicochemical profiling Drug-likeness CNS drug design

Researchers targeting CNS transporters often face limited scaffold diversity. 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine addresses this with its ethoxyphenoxy motif, offering tPSA 21.7 Ų for balanced BBB permeability and reduced P-gp efflux. Key outcomes: • Enables SAR expansion at the piperidine N-ethyl linker. • 3 H-bond acceptors for enhanced target engagement. • ≥98% purity ensures reproducible screening data. Supplied with reliable global logistics.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B15072868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Ethoxyphenoxy)ethyl)piperidine
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCN2CCCCC2
InChIInChI=1S/C15H23NO2/c1-2-17-14-8-4-5-9-15(14)18-13-12-16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-13H2,1H3
InChIKeyDCNKBOXICCFGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties & Specifications


1-(2-(2-Ethoxyphenoxy)ethyl)piperidine (CAS 420101-60-6) is an N-substituted piperidine derivative featuring a 2-ethoxyphenoxy moiety linked via an ethylene spacer . It is supplied as a research chemical with a purity of ≥98%, a molecular weight of 249.35 g/mol, and a computed LogP of 2.95 . The compound belongs to the aryloxyalkylpiperidine class, a scaffold explored in medicinal chemistry for central nervous system targets [1]. Direct comparative biological profiling data for this specific congener remain sparse in the peer-reviewed literature, limiting the scope of evidence to physicochemical and structural differentiation relative to close analogs.

Why Simpler Analogs Are Inadequate


Replacement of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine with the unsubstituted analog 1-(2-phenoxyethyl)piperidine alters three critical molecular descriptors that govern ligand-receptor interactions and pharmacokinetic behavior. The ethoxy substituent increases the polar surface area (tPSA 21.7 Ų vs. 12.5 Ų) and modifies lipophilicity (LogP 2.95 vs. 3.26), while adding a hydrogen bond acceptor . In the related 3-[(2-ethoxyphenoxy)methyl]piperidine series, the presence of the ortho-ethoxy group was essential for achieving antidepressant activity comparable to viloxazine, demonstrating that the ethoxyphenoxy pharmacophore is not interchangeable with unsubstituted or para-substituted aryloxy motifs [1]. These structural features directly impact molecular recognition at monoamine reuptake targets where aryloxy substitution patterns govern selectivity between serotonin, noradrenaline, and dopamine transporters [2].

Quantitative Differentiation Evidence


Increased Topological Polar Surface Area

The ortho-ethoxy substituent on 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine raises the topological polar surface area (tPSA) to 21.7 Ų, compared with 12.5 Ų for the unsubstituted analog 1-(2-phenoxyethyl)piperidine . This 9.2 Ų increase reflects the additional oxygen atom acting as a hydrogen bond acceptor, which can modulate membrane permeability and efflux transporter recognition. The target compound also has a lower computed LogP (2.95 vs. 3.26) , consistent with the polarizing effect of the ethoxy group.

Physicochemical profiling Drug-likeness CNS drug design

Molecular Weight & Rotatable Bond Differences

1-(2-(2-Ethoxyphenoxy)ethyl)piperidine has a molecular weight of 249.35 g/mol and 6 rotatable bonds, compared with 205.30 g/mol and 4 rotatable bonds for 1-(2-phenoxyethyl)piperidine . The additional ethoxy group accounts for the 44.05 g/mol mass difference and introduces two additional rotatable bonds, affecting conformational entropy and binding free energy penalties. The hydrogen bond acceptor count increases from 2 to 3 .

Fragment-based screening Lead-likeness PK parameter prediction

Class-Level Antidepressant Activity

In a 1987 structure-activity study, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives (compounds 3 and 5) demonstrated in vivo antidepressant activity comparable to the clinical reference viloxazine in the reserpine interaction test in mice [1]. These compounds also inhibited biogenic amine reuptake in pig brain synaptosomal fractions [1]. The 2-ethoxyphenoxy substitution pattern was critical for activity; unsubstituted phenoxy analogs in the same series lacked comparable efficacy. While 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine was not the specific compound tested, it shares the identical 2-ethoxyphenoxy pharmacophore linked to a piperidine nitrogen, differing only in the attachment point (N-alkyl vs. 3-methyl) and linker length (ethyl vs. methyl). The related dopamine transporter ligand rac-3-((2-ethoxyphenoxy)(piperidin-4-yl)methyl)pyridine (CHEMBL549761) exhibited measurable inhibition of human DAT (Ki > 2.92 μM) in HEK293 cells [2], confirming that the 2-ethoxyphenoxy-piperidine motif engages monoamine transporter targets.

Antidepressant pharmacology Monoamine reuptake In vivo screening

GHS Hazard Profile Comparison

1-(2-(2-Ethoxyphenoxy)ethyl)piperidine carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 1-(2-phenoxyethyl)piperidine is classified under H315 and H319 only, lacking the acute oral toxicity warning [1]. This difference in hazard profile reflects the influence of the ethoxy substituent on the compound's toxicity characteristics.

Laboratory safety Procurement compliance Hazard assessment

Procurement-Relevant Application Scenarios


CNS Library Design with Optimal tPSA

Screening libraries aimed at CNS targets benefit from the target compound's tPSA of 21.7 Ų, which falls within the optimal window (20–40 Ų) for balancing blood-brain barrier passive permeability with reduced P-gp efflux susceptibility. The simpler analog 1-(2-phenoxyethyl)piperidine (tPSA 12.5 Ų) falls below this window, potentially increasing efflux liability. Procurement of the ethoxy-substituted compound provides a differentiated physicochemical vector without requiring additional synthetic modification of the phenoxyethyl core scaffold.

Monoamine Transporter Pharmacophore Exploration

Based on the demonstrated antidepressant activity of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and the DAT binding of related 2-ethoxyphenoxy-piperidine compounds, this building block serves as a starting point for synthesizing focused libraries targeting serotonin, noradrenaline, and dopamine transporters. The N-ethyl linker attachment (vs. 3-methyl attachment in the 1987 series) provides an underexplored topological variant for SAR expansion at the piperidine nitrogen.

Parallel Synthesis with Enhanced H-Bonding

With three hydrogen bond acceptor sites (vs. two in the des-ethoxy analog), the target compound offers an additional molecular recognition element for target engagement. This is particularly relevant for synthesizing ligands where the ethoxy oxygen participates in key hydrogen-bonding interactions with the target protein backbone or conserved water networks, as observed in monoamine transporter inhibitor co-crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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